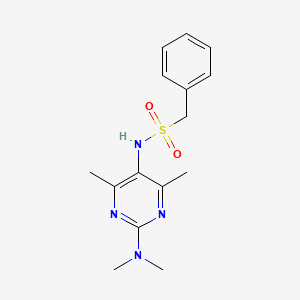

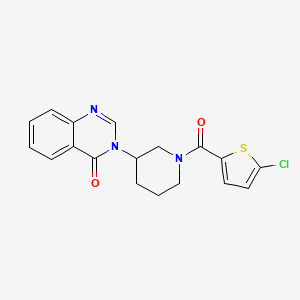

N-(2-(二甲胺)-4,6-二甲基嘧啶-5-基)-1-苯基甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethylamine is an organic compound with the formula (CH3)2NH . This secondary amine is a colorless, flammable gas with an ammonia-like odor . It is commonly encountered commercially as a solution in water at concentrations up to around 40% .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of dimethylamine with other reagents . For example, dimethylamine is produced commercially via the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure .Molecular Structure Analysis

The molecule consists of a nitrogen atom with two methyl substituents and one hydrogen . The exact structure of “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-phenylmethanesulfonamide” would depend on the specific arrangement of these and additional atoms in the molecule.Chemical Reactions Analysis

Dimethylamine reacts with acids to form salts, such as dimethylamine hydrochloride, an odorless white solid . The specific reactions of “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-1-phenylmethanesulfonamide” would depend on its exact molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, dimethylamine is a colorless gas with a fishy, ammoniacal odor . It has a density of 649.6 kg/m^3 at 25 °C .科学研究应用

Drug and Gene Delivery Systems

The compound has been utilized in the development of nanocarrier systems for co-delivery of drugs and genetic material . These systems aim to improve cancer therapy by overcoming the challenge of loading anticancer drugs and nucleic acids simultaneously due to their different physico-chemical properties. The use of amphiphilic block copolymers modified with side chains of the compound allows for the formation of micelles that can load both drugs and DNA, creating a synergistic effect in cancer treatment .

Antimicrobial Treatments

Research has shown that polymers incorporating the compound exhibit antibacterial properties . These amphiphilic copolymers can control biofilm adhesion, making them useful in antifouling applications. They have been tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing significant zones of inhibition, which indicates strong antibacterial activity .

Cancer Theranostics

In the realm of cancer theranostics, which combines therapy and diagnostics, nanoemulsions containing the compound have been explored for their potential in targeted cancer treatment and imaging . These nanoemulsions can carry hydrophilic and hydrophobic therapeutic agents as well as site-specific antibodies or ligands for targeting specific types of cancer cells .

Gene Therapy

The compound is used in the synthesis of cationic copolymers that have shown promise in gene delivery properties . These copolymers can form complexes with circular DNA, which can be varied in size and charge to optimize gene delivery to eukaryotic cells, such as human embryonic kidney cells (HEK 293), for therapeutic purposes .

Cancer Treatment

Nanoparticles incorporating the compound have been developed for improved drug delivery in cancer treatment . These nanoparticles can be loaded with drugs like quercetin, an antioxidant and anticancer agent, and are used to form complexes with DNA for targeted therapy .

Antimicrobial Nanogels

Dispersion polymerization has been used to create nanogels with the compound for the inhibition of pathogenic bacteria . These nanogels have shown bactericidal activity against both Gram-positive and Gram-negative bacteria, acting as effective agents in combating microbial pathogens .

作用机制

安全和危害

未来方向

The utility of N,N-dimethyl enaminones as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic a broad range of heterocyclic and fused heterocyclic derivatives has been studied . These N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .

属性

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-11-14(12(2)17-15(16-11)19(3)4)18-22(20,21)10-13-8-6-5-7-9-13/h5-9,18H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBICRXPELFLPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-1-phenylmethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-Hydroxypropyl)-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2978145.png)

![Methyl 2-[(2-hydroxyethyl)disulfanyl]acetate](/img/structure/B2978151.png)

![1-[1-(2-Hydroxy-3-piperazin-1-yl-propyl)-2,4-dimethyl-1h-pyrrol-3-yl]-ethanone dihydrochloride](/img/structure/B2978152.png)

![N-[2-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2978153.png)

![4-{[4-(Trifluoromethyl)piperidin-1-yl]methyl}pyridine](/img/structure/B2978154.png)

![5-fluoro-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2978157.png)

![3-[2-(2,4-difluoroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2978161.png)